molecular formula C45H50N4O12S4 B1246015 Shishijimicin C

Shishijimicin C

Cat. No.: B1246015
M. Wt: 967.2 g/mol
InChI Key: MFKZOPIAQKMURV-FIPNERGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shishijimicin C is a member of the enediyne family of natural products, isolated alongside Shishijimicin A and B from the marine ascidian Didemnum proliferum . These compounds are characterized by a highly reactive enediyne core, which generates DNA-damaging 1,4-benzenoid diradicals upon activation, and a unique β-carboline disaccharide domain that facilitates DNA intercalation . This compound shares the same enediyne core as its siblings (A and B) and other marine enediynes like namenamicin and calicheamicin γ1 .

Properties

Molecular Formula

C45H50N4O12S4

Molecular Weight

967.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13Z)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16-/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1

InChI Key

MFKZOPIAQKMURV-FIPNERGISA-N

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Synonyms

Shishijimicin C

Origin of Product

United States

Chemical Reactions Analysis

Bergman Cycloaromatization

Shishijimicin A’s enediyne core undergoes Bergman cyclization under physiological conditions to generate a cytotoxic 1,4-didehydrobenzene biradical, enabling DNA strand scission.

Reaction Parameter Value Source
Activation enthalpy (ΔH‡)~25–32 kcal/mol
Reaction enthalpy (ΔRH)~14–18 kcal/mol
Critical C1–C6 distance3.2–3.8 Å

This reaction is triggered by La(III)-mediated coordination , enabling precise diastereocontrol during synthesis .

Reetz–Müller-Starke Reaction

Used to construct the sulfur-bearing quaternary carbon center in the carboline disaccharide domain:

  • Substrate : Dithioketal 15

  • Conditions : TMSCN, SnCl4, CH2Cl2, 0°C

  • Outcome : Methylthio nitrile 16 (75% yield, 2:1 dr) .

Glycosidation and Coupling Reactions

  • Mukaiyama glycosidation : Coupling of glycosyl donor 5 with methylthio sugar 4 (AgClO4/SnCl2, 85% yield) .

  • Carboline dianion coupling : Addition to disaccharide aldehyde 21 (KHMDS, t-BuLi, 70% yield) .

Synthetic Strategies for Shishijimicin A Analogues

Recent studies have streamlined Shishijimicin A’s synthesis to enable ADC development. Key steps include:

Trisulfide Assembly

  • Reagents : PhthNSSMe (patented trisulfenylating agent).

  • Conditions : LaCl3·2LiCl, TIPSCl, −78°C to RT.

  • Yield : 62–72% for trisulfide intermediates .

DNA Interaction and Cleavage Mechanism

Shishijimicin A binds DNA’s minor groove, intercalating its β-carboline moiety. The resulting biradical abstracts hydrogen atoms from deoxyribose, causing double-strand breaks .

Challenges and Innovations

  • Diastereocontrol : Achieved via La(III)-mediated alkyne-aldehyde cyclization (95% selectivity) .

  • Stability : Trisulfide domains require inert conditions (N2, −20°C) to prevent premature cleavage .

Comparison with Similar Compounds

Structural Similarities and Differences

All three Shishijimicins (A, B, C) feature:

  • Enediyne core : Responsible for Bergman cycloaromatization and subsequent DNA cleavage .
  • β-Carboline motif : Enables intercalation into double-stranded DNA .
  • Disaccharide domain : Enhances solubility and target specificity .

Key distinctions :

Feature Shishijimicin A Shishijimicin B Shishijimicin C
Potency (IC50) 0.47 pM (P388 cells) 2.0–3.3 nM Data limited
Carbohydrate Modifications 6-deoxy sugar with MeS/OH groups Simplified sugar domain Likely intermediate complexity
β-Carboline Substituents Fully substituted Partial substitution Unknown

Shishijimicin A is the most potent, with sub-picomolar cytotoxicity, attributed to optimized interactions between its β-carboline and DNA minor grooves . Shishijimicin B, while structurally similar, shows reduced potency (nanomolar range), likely due to a less complex carbohydrate domain . This compound’s exact structure and activity remain less documented, but it is hypothesized to occupy an intermediate position in the potency hierarchy .

Comparison with Other Enediyne Natural Products

Calicheamicin γ1

  • Shared features : Enediyne core activated by thiols to generate DNA-cleaving diradicals .
  • Differences :
    • Calicheamicin lacks the β-carboline motif, relying instead on a trisaccharide for DNA recognition .
    • Shishijimicin A’s β-carboline confers 10–100x greater potency than calicheamicin in certain cell lines .

Namenamicin

  • Shared features : Marine origin and enediyne core .
  • Differences :
    • Namenamicin uses a distinct macrocyclic structure for DNA binding, lacking the β-carboline domain .
    • Shishijimicins exhibit broader anticancer activity due to dual DNA intercalation and cleavage mechanisms .

Mechanistic Insights: DNA Interaction and Cleavage

Shishijimicins bind DNA via two mechanisms:

Intercalation: β-Carboline inserts into DNA minor grooves, stabilizing the complex .

Cleavage : Enediyne activation produces diradicals that induce double-strand breaks .

Comparative DNA binding :

  • Shishijimicin A’s β-carboline exhibits stronger intercalation than calicheamicin’s trisaccharide, explaining its superior potency .
  • This compound’s binding efficiency may depend on the orientation of its β-carboline substituents, which remain uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shishijimicin C
Reactant of Route 2
Shishijimicin C

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